(2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine)
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Overview
Description
The compound (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies and synthetic challenges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) involves several steps:
Formation of the butanedioic acid core: This step typically involves the use of a dicarboxylic acid precursor, which undergoes esterification with 4-methylbenzoic acid under acidic conditions to form the bis(4-methylbenzoyloxy) derivative.
Introduction of the piperidine moiety: The piperidine rings are introduced via a nucleophilic substitution reaction, where the benzyl-N,4-dimethylpiperidine reacts with the activated ester intermediate.
Final coupling: The two parts of the molecule are coupled under controlled conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it a valuable tool for studying stereochemical effects in reactions.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its complex structure and multiple functional groups.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a potential lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid: This compound shares the same core structure but lacks the piperidine moieties.
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine: This compound contains the piperidine moieties but lacks the butanedioic acid core.
Uniqueness
The uniqueness of (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) lies in its combination of both the butanedioic acid core and the piperidine moieties. This dual functionality allows it to interact with a wider range of molecular targets and exhibit a broader spectrum of biological activities compared to its individual components.
This detailed overview should provide a comprehensive understanding of the compound (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) and its various aspects
Properties
Molecular Formula |
C48H62N4O8 |
---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
1-benzyl-N,4-dimethylpiperidin-3-amine;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.2C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;2*1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2*3-7,12,14-15H,8-11H2,1-2H3 |
InChI Key |
WGDVABTUJQIMJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
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